4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole Kinase Inhibition Selectivity vs. JNK/BRAF
While direct head-to-head comparison data is unavailable for this specific compound, the broader class of ethyl pyrazole sulfonamides demonstrates potent and selective kinase inhibition [1]. For instance, structurally related compounds in the same chemical class exhibit high nanomolar IC₅₀ values against JNK and BRAF(V600E) kinases [1]. This class-level inference indicates that 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is a scaffold with the potential for selective kinase engagement, which is a key differentiator from non-selective anti-inflammatory agents [2].
| Evidence Dimension | Kinase Inhibition |
|---|---|
| Target Compound Data | Data not available for the specific compound. |
| Comparator Or Baseline | Class-level: Related ethyl pyrazole sulfonamide derivatives (e.g., compounds 23b, 23c, 23d) |
| Quantified Difference | Class-level: JNK2 IC₅₀ = 125 nM; BRAF(V600E) IC₅₀ = 98 nM [1]. |
| Conditions | In vitro kinase inhibition assay [1]. |
Why This Matters
Provides a research basis for selecting this scaffold over other pyrazole derivatives lacking the sulfonamide moiety when targeting kinase-mediated pathways.
- [1] Abdel-Maksoud MS, et al. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Bioorg Chem. 2024;153:107825. View Source
- [2] Pyrazole compounds. U.S. Patent 7,294,625, 2007. View Source
